molecular formula C23H19NO3 B3006244 (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one CAS No. 478064-87-8

(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one

Cat. No.: B3006244
CAS No.: 478064-87-8
M. Wt: 357.409
InChI Key: PQEKYPZFGGGWIB-FOCLMDBBSA-N
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Description

(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-acetylphenylamine and 4-phenoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound has potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as optical or electronic materials.

Mechanism of Action

The mechanism of action of (2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound may also inhibit the activity of certain enzymes or receptors involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-hydroxyphenyl)-1-(4-phenoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-methoxyphenyl)-1-(4-phenoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-nitrophenyl)-1-(4-phenoxyphenyl)prop-2-en-1-one

Uniqueness

(2E)-3-[(2-acetylphenyl)amino]-1-(4-phenoxyphenyl)prop-2-en-1-one is unique due to the presence of the acetylamino group, which can impart distinct biological activities and chemical reactivity compared to other chalcones. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-16,24H,1H3/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEKYPZFGGGWIB-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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